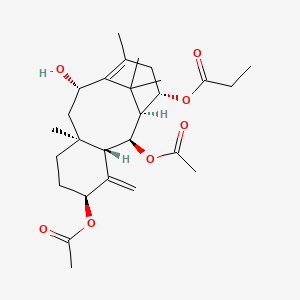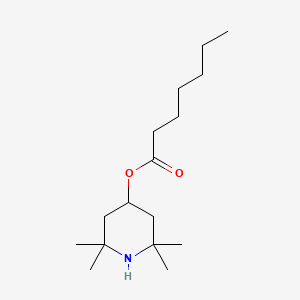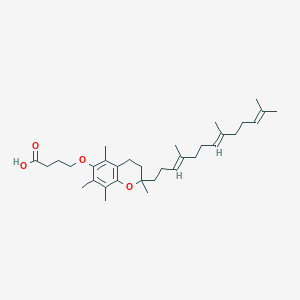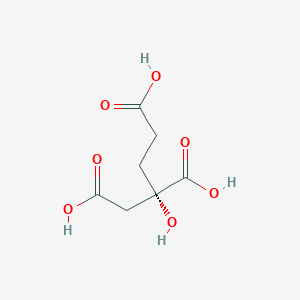
(S)-2-Hydroxybutane-1,2,4-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-homocitric acid is the (S)-enantiomer of homocitric acid. It is an enantiomer of a (2R)-homocitric acid.
Wissenschaftliche Forschungsanwendungen
Biological Production of Malic Acid
Malic acid, chemically related to (S)-2-hydroxybutane-1,2,4-tricarboxylic acid, has significant applications due to its role as a precursor in various industries. Its biological production, especially through fermentation and metabolic engineering, is a growing field. This approach is seen as a sustainable alternative to traditional chemical synthesis methods, with several metabolic pathways being explored for enhanced production (Dai et al., 2018).
Stereocontrolled Synthesis in Biochemical Pathways
The stereocontrolled synthesis of compounds like 2-methylisocitrate, closely related to this compound, is crucial in certain biochemical pathways in bacteria and fungi. This type of synthesis, starting from compounds like lactic acid, demonstrates the intricate chemistry involved in biological systems and the potential for bioengineering applications (Darley et al., 2003).
Catalytic Methods in Organic Chemistry
Catalytic methods involving compounds structurally similar to this compound, like the selective epoxidation of alkenes, highlight the chemical's role in advanced organic synthesis techniques. These methods showcase the potential for high-efficiency and selective reactions in organic chemistry (Dong et al., 2012).
Enolization and Oxidation Reactions
The study of enolization and oxidation reactions of compounds like 3-hydroxybutan-2-one, which are structurally related to this compound, provides insights into the mechanisms of these important chemical transformations. Such studies are fundamental to understanding more complex chemical processes and developing new synthesis methods (Lubach & Drenth, 2010).
Metabolism Studies
Research into the metabolism of structurally related compounds, like 4-hydroxybutyric acid, in mitochondrial extracts, sheds light on the biochemical pathways and potential applications of this compound in cellular processes. These studies are crucial for understanding metabolic diseases and developing therapeutic strategies (Gibson & Nyhan, 2010).
Biosynthesis from Renewable Carbon
The biosynthesis of compounds like 2-hydroxyisobutyric acid from renewable carbon sources, using processes involving compounds similar to this compound, represents an important step towards sustainable chemical production. This research highlights the potential for using biotechnological routes to produce valuable chemical building blocks from renewable sources (Rohwerder & Müller, 2010).
Bioplastic Production from Methane
Studies on the biosynthesis of 4-hydroxybutyrate and related polymers from methane demonstrate the potential of metabolic engineering in producing bioplastics. This research shows how engineered strains can use methane, a simple carbon source, to synthesize valuable biopolymers, indicating a promising direction for sustainable material production (Nguyen & Lee, 2021).
Eigenschaften
Molekularformel |
C7H10O7 |
|---|---|
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
(2S)-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
XKJVEVRQMLKSMO-ZETCQYMHSA-N |
Isomerische SMILES |
C(C[C@](CC(=O)O)(C(=O)O)O)C(=O)O |
SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Kanonische SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione](/img/structure/B1251616.png)


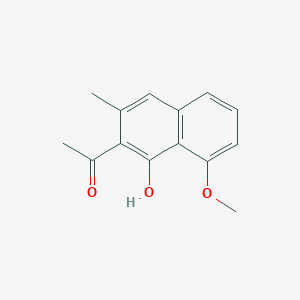

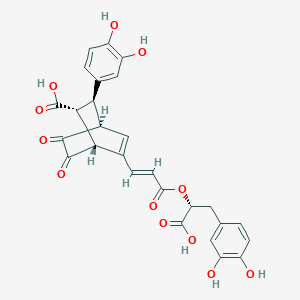

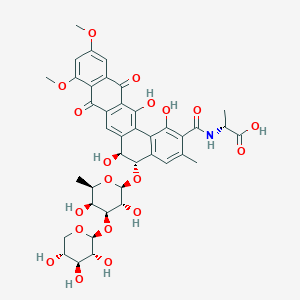
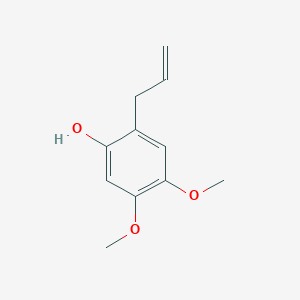
![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)

